

# Preliminary In Vitro Profile of Sting18: A Novel STING Agonist

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## Compound of Interest

Compound Name: *Sting18*

Cat. No.: *B12299409*

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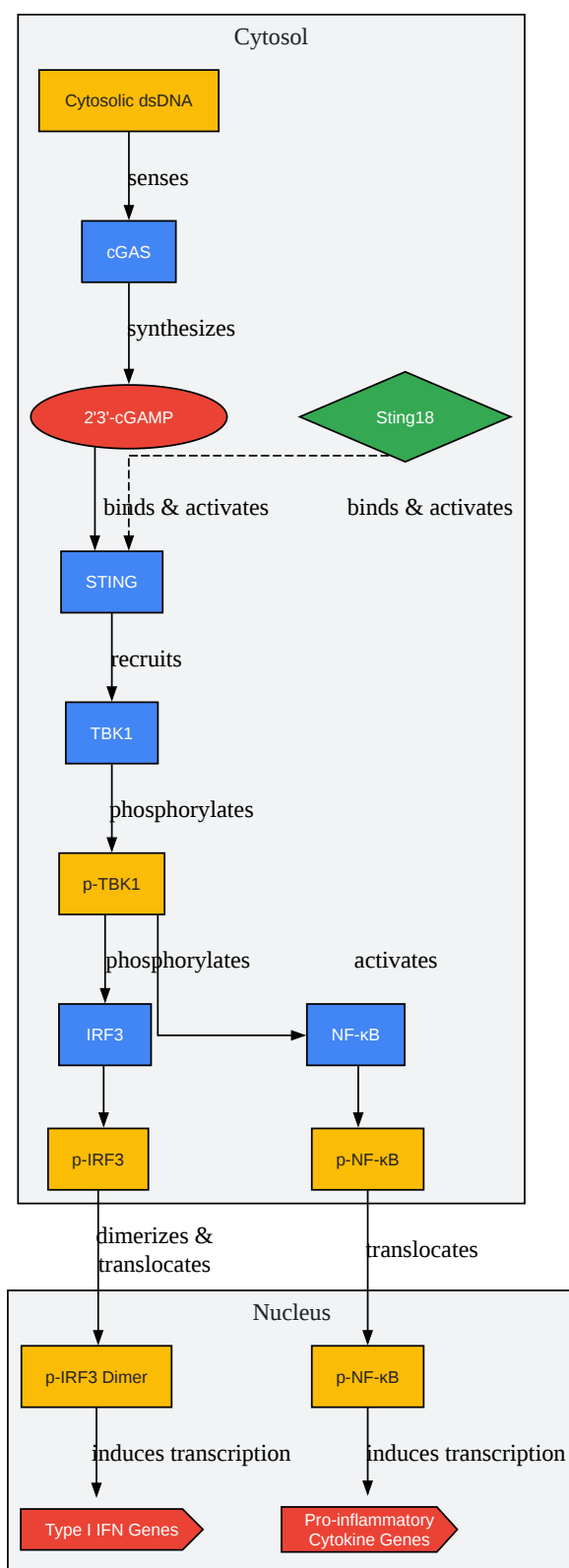
An In-depth Technical Guide for Researchers and Drug Development Professionals

This document provides a comprehensive overview of the preliminary in vitro characterization of **Sting18**, a novel small molecule agonist of the Stimulator of Interferon Genes (STING) pathway. The data and protocols presented herein are intended to offer a detailed guide for researchers, scientists, and drug development professionals engaged in the field of innate immunity and cancer immunotherapy.

## Introduction to the STING Pathway

The STING pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, which is a hallmark of viral infections and cellular damage, including that which occurs in cancer cells.<sup>[1]</sup> Activation of STING leads to the production of type I interferons (IFN-I) and other pro-inflammatory cytokines, which in turn orchestrate a robust anti-tumor immune response.<sup>[2][3]</sup> The pathway is initiated by the enzyme cyclic GMP-AMP synthase (cGAS), which senses cytosolic DNA and synthesizes the second messenger cyclic GMP-AMP (cGAMP).<sup>[1][4]</sup> cGAMP then binds to STING, an endoplasmic reticulum-resident transmembrane protein, triggering its activation and downstream signaling cascade.

Below is a diagram illustrating the canonical cGAS-STING signaling pathway.



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Figure 1: The cGAS-STING Signaling Pathway.

## In Vitro Characterization of **Sting18**

The following sections detail the in vitro assays conducted to characterize the activity and potency of **Sting18**.

### STING Reporter Gene Assay

This assay measures the activation of the STING pathway by quantifying the expression of a reporter gene (e.g., Luciferase or Secreted Embryonic Alkaline Phosphatase - SEAP) under the control of an Interferon-Stimulated Response Element (ISRE) promoter.

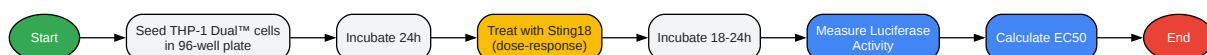
Experimental Protocol:

- **Cell Line:** THP-1 Dual™ (InvivoGen) or HEK293T cells stably expressing a STING-dependent ISRE-luciferase reporter construct are used.
- **Cell Seeding:** Cells are seeded in a 96-well plate at a density of  $5 \times 10^4$  cells/well and incubated for 24 hours.
- **Compound Treatment:** Cells are treated with increasing concentrations of **Sting18** (e.g., 0.01 nM to 10  $\mu$ M) or a known STING agonist (e.g., 2'3'-cGAMP) as a positive control. A vehicle control (e.g., DMSO) is also included.
- **Incubation:** The plate is incubated for 18-24 hours at 37°C in a 5% CO<sub>2</sub> incubator.
- **Reporter Gene Measurement:**
  - **Luciferase:** A luciferase substrate is added to each well, and luminescence is measured using a plate reader.
  - **SEAP:** A SEAP detection reagent is added to the cell culture supernatant, and absorbance is measured at the appropriate wavelength.
- **Data Analysis:** The half-maximal effective concentration (EC<sub>50</sub>) is calculated from the dose-response curve.

Quantitative Data Summary:

Compound	Target	Assay Type	Cell Line	EC50 (nM)
Sting18	STING	ISRE-Luciferase	THP-1 Dual™	25.4
2'3'-cGAMP (Control)	STING	ISRE-Luciferase	THP-1 Dual™	150.8

Experimental Workflow Diagram:



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Figure 2: Workflow for STING Reporter Gene Assay.

## Cytokine Production Assay (ELISA)

This assay quantifies the production of key cytokines, such as IFN- $\beta$  and CXCL10, which are downstream effectors of STING activation.

Experimental Protocol:

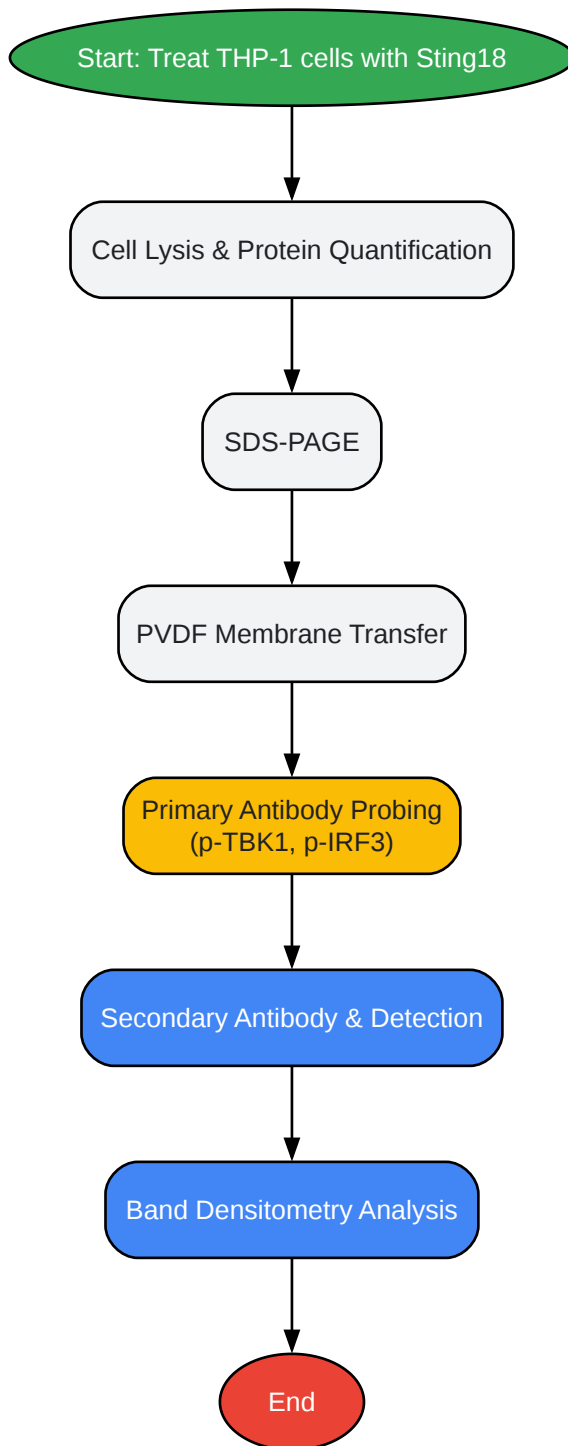
- Cell Line: Human peripheral blood mononuclear cells (PBMCs) or macrophage cell lines like RAW 264.7 are suitable.
- Cell Seeding: Cells are seeded in a 24-well plate at a density of  $5 \times 10^5$  cells/well.
- Compound Treatment: Cells are treated with various concentrations of **Sting18**. A positive control (e.g., cGAMP) and a vehicle control are included.
- Incubation: The plate is incubated for 24 hours.
- Supernatant Collection: The cell culture supernatant is collected and centrifuged to remove cellular debris.
- ELISA: The concentration of IFN- $\beta$  or CXCL10 in the supernatant is determined using a commercially available ELISA kit according to the manufacturer's instructions.

- **Data Analysis:** Cytokine concentrations are plotted against the compound concentration to generate a dose-response curve and determine the EC50.

Quantitative Data Summary:

Compound	Cytokine	Cell Line	EC50 (nM)	Max Production (pg/mL)
Sting18	IFN- $\beta$	hPBMCs	35.2	2500
Sting18	CXCL10	hPBMCs	42.8	8500
2'3'-cGAMP	IFN- $\beta$	hPBMCs	210.5	1800
2'3'-cGAMP	CXCL10	hPBMCs	255.1	6200

Experimental Workflow Diagram:



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Address: 3281 E Guasti Rd

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